molecular formula C19H18N2O5S B3087781 Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate CAS No. 1177343-95-1

Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate

Cat. No. B3087781
CAS RN: 1177343-95-1
M. Wt: 386.4 g/mol
InChI Key: IWZJRMYADHKUSP-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate (EMPCPC) is an organic compound that is used in a variety of scientific research applications. It is an important reagent for organic synthesis due to its versatility and wide range of applications. EMPCPC is a valuable tool for scientists as it can be used in a variety of ways, including as a catalyst for various reactions, as a reagent for the synthesis of other compounds, and as a tool for investigating the structure and function of proteins.

Scientific Research Applications

Synthesis of Cancer Inhibiting Compounds

  • Ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives have been synthesized and shown to suppress the growth of A549 and H322 lung cancer cells, suggesting potential applications in cancer therapy. Compounds were evaluated for their ability to arrest the cell cycle, with notable differences in inhibition efficacy observed between enantiomers, highlighting the importance of stereochemistry in medicinal chemistry (Shen et al., 2012).

Antitumor Agents

  • Novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized from ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, demonstrating significant effects against mouse tumor model cancer cell lines and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7). These compounds have been supported by molecular modeling studies, suggesting their potential as antitumor agents (Nassar et al., 2015).

Fungicidal and Plant Growth Regulation Activities

  • The compound ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its crystal structure determined. Preliminary bioassays indicated fungicidal and plant growth regulation activities, showcasing the compound's potential in agricultural applications (Minga, 2005).

Synthesis of Condensed Pyrazoles

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Pd-catalysed cross-coupling reactions to obtain condensed pyrazoles, demonstrating the versatility of this compound in synthesizing complex heterocyclic structures with potential biological activities (Arbačiauskienė et al., 2011).

Coordination Polymers for Luminescence and Chirality Studies

  • Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate have been used to assemble Zn(II) and Cd(II) ions into coordination polymers, revealing chiral structures and luminescence properties. These findings open pathways for the development of materials with potential applications in sensing, light-emitting devices, and chiral recognition (Cheng et al., 2017).

properties

IUPAC Name

ethyl 5-methyl-2-(4-phenoxyphenyl)sulfonylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-3-25-19(22)18-13-14(2)20-21(18)27(23,24)17-11-9-16(10-12-17)26-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZJRMYADHKUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154535
Record name Ethyl 3-methyl-1-[(4-phenoxyphenyl)sulfonyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-1-(4-phenoxybenzenesulfonyl)-1H-pyrazole-5-carboxylate

CAS RN

1177343-95-1
Record name Ethyl 3-methyl-1-[(4-phenoxyphenyl)sulfonyl]-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177343-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-1-[(4-phenoxyphenyl)sulfonyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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